

Performance Benchmark: 3-Amino-5-(methylsulfonyl)benzoic Acid Scaffolds in Kinase Inhibition

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| Compound of Interest | | |
|----------------------|-----------------------------------|-----------|
| Compound Name: | 3-Amino-5-(methylsulfonyl)benzoic | |
| | acid | |
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the **3-Amino-5-(methylsulfonyl)benzoic acid** scaffold, a versatile building block in medicinal chemistry, against other established scaffolds in the context of kinase inhibitor development. Due to the limited availability of direct, publicly accessible quantitative performance data for the **3-Amino-5-(methylsulfonyl)benzoic acid** scaffold itself, this guide will focus on the broader class of sulfonamide-containing aminobenzoic acid derivatives and compare their performance with other prominent kinase inhibitor scaffolds. The information presented is collated from various scientific publications and aims to provide a valuable resource for researchers engaged in the design and development of novel kinase inhibitors.

Introduction to 3-Amino-5-(methylsulfonyl)benzoic Acid Scaffolds

The **3-Amino-5-(methylsulfonyl)benzoic acid** scaffold belongs to the class of aminobenzoic acids, which are widely recognized for their utility as versatile starting materials in the synthesis of pharmaceuticals. The presence of an amino group, a carboxylic acid, and a sulfonyl group provides multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The sulfonamide moiety, in particular, is a



key feature in many approved and investigational drugs, known for its ability to form crucial hydrogen bond interactions with protein targets. This scaffold is of significant interest in the development of inhibitors for various protein kinases, which are critical targets in oncology, immunology, and other therapeutic areas.

Comparative Performance Data

While specific IC50 and Kd values for kinase inhibitors based solely on the **3-Amino-5-** (methylsulfonyl)benzoic acid core are not readily available in the public domain, we can infer its potential by examining the performance of structurally related sulfonamide-containing inhibitors targeting key kinases like VEGFR-2, EGFR, and p38 MAPK.

Table 1: Performance of Sulfonamide-Containing Scaffolds Against Key Kinase Targets



| Kinase Target | Scaffold Class | Compound Example | IC50 (nM) | Reference |
|---|--|---------------------|-----------|-----------|
| VEGFR-2 | Benzenesulfona mide | N/A | 23.1 | [1] |
| Benzo[g]quinazol in- benzenesulfona mide | Compound 9 | 640 | [2] | |
| Sulfonamide- piperidine | Compound 15 | 78.7 | [3][4] | |
| EGFR | Quinazolinone- benzenesulfona mide | Compound 7b | 96 | [5] |
| Sulfonamide- piperidine | Compound 3a | 170 | [3][4] | |
| Pyrrolopyrimidine -based | Avitinib (mutant EGFR) | 0.18 | [6] | |
| Quinazoline | Gefitinib (wt EGFR) | 37 | [7] | |
| р38 МАРК | Pyridinylimidazol e | SB203580 | 300-500 | [4] |
| N/A | Pamapimod | 14 | [8] | |
| N/A | SB 202190 | 50 | [8] | |

Note: The data presented is for representative compounds from the cited literature and is intended to provide a general performance benchmark. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Experimental Protocols



The evaluation of kinase inhibitor performance relies on a standardized set of biochemical and biophysical assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, converting ATP to ADP. Second, the remaining ATP is depleted, and the newly formed ADP is converted back to ATP, which is then used to generate a luminescent signal. The intensity of the light is proportional to the ADP concentration and, therefore, the kinase activity.

Protocol:

- Kinase Reaction:
 - Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound (inhibitor) in a suitable buffer.
 - Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

ADP Detection:

- Add ADP-Glo™ Reagent to the reaction mixture to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
 Incubate for 30-60 minutes at room temperature.

Data Analysis:

Measure the luminescence using a plate-reading luminometer.



- Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Biophysical Binding Assay: Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of a small molecule (analyte) to a protein target (ligand) immobilized on a sensor chip.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip as the analyte binds to the immobilized ligand. This allows for the real-time monitoring of the association and dissociation phases of the interaction.

Protocol:

- Ligand Immobilization:
 - Activate the sensor chip surface (e.g., CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
 - Inject the kinase solution over the activated surface to covalently couple the protein to the chip.
 - Deactivate any remaining active esters using ethanolamine.
- Analyte Interaction:
 - Inject a series of concentrations of the test compound (analyte) over the sensor surface.
 - Monitor the change in the SPR signal (response units, RU) over time to record the association phase.
 - Inject running buffer to monitor the dissociation of the compound from the kinase.
- Data Analysis:



 Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Biophysical Binding Assay: Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat change associated with a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.

Principle: A solution of the ligand (inhibitor) is titrated into a solution of the macromolecule (kinase) in a sample cell. The heat released or absorbed upon binding is measured.

Protocol:

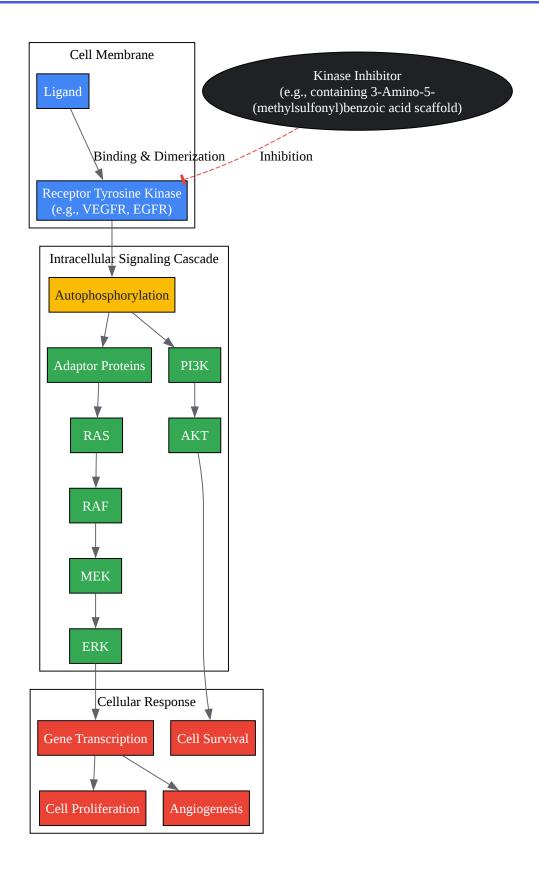
- Sample Preparation:
 - Prepare solutions of the kinase and the inhibitor in the same buffer to minimize heat of dilution effects.
 - Degas the solutions to remove any dissolved air bubbles.
- Titration:
 - Load the inhibitor solution into the injection syringe and the kinase solution into the sample cell of the ITC instrument.
 - Perform a series of small injections of the inhibitor into the kinase solution while stirring.
- Data Analysis:
 - Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.
 - Plot the heat change against the molar ratio of inhibitor to kinase.



 \circ Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Ka or Kd), stoichiometry (n), and enthalpy of binding (Δ H). The entropy of binding (Δ S) can then be calculated.

Visualizations
Signaling Pathway





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Caption: A simplified signaling pathway of a Receptor Tyrosine Kinase (RTK).

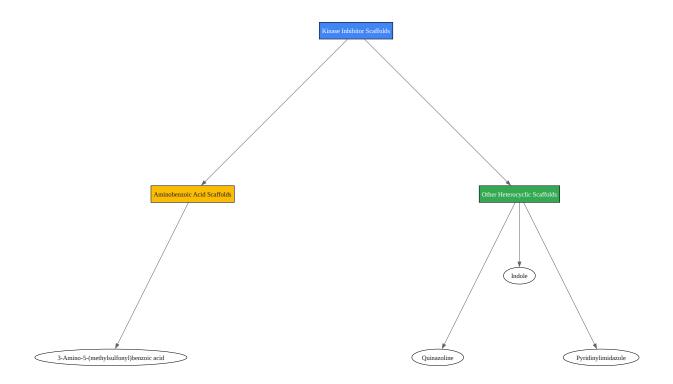


Experimental Workflow









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